ethyl 1-[6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate
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Overview
Description
Ethyl 1-[6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate is a complex organic compound with a molecular formula of C26H30N2O6S . This compound is notable for its unique structure, which includes a quinoline core, a piperidine ring, and various functional groups such as methoxy, sulfonyl, and carboxylate. It is of interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
The synthesis of ethyl 1-[6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of Functional Groups: The methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate. The sulfonyl group can be added through sulfonation reactions using sulfonyl chlorides.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Final Coupling: The final step involves coupling the quinoline and piperidine moieties, followed by esterification to introduce the ethyl carboxylate group.
Industrial production methods may involve optimization of these steps to improve yield and efficiency, such as using catalysts or alternative solvents.
Chemical Reactions Analysis
Ethyl 1-[6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides or sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide or the quinoline ring to a tetrahydroquinoline.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or sulfonyl groups, leading to the formation of various derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 1-[6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of ethyl 1-[6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting DNA replication and transcription. The sulfonyl group can interact with enzymes, inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity to receptors, modulating their activity .
Comparison with Similar Compounds
Similar compounds to ethyl 1-[6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate include:
Quinoline Derivatives: Compounds like chloroquine and quinine, which also have a quinoline core, are used as antimalarial agents.
Piperidine Derivatives: Compounds like piperidine-3-carboxylic acid, which have a piperidine ring, are used in the synthesis of pharmaceuticals.
Sulfonyl Derivatives: Compounds like sulfonylureas, which have a sulfonyl group, are used as antidiabetic agents.
This compound is unique due to its combination of these functional groups, which confer distinct biological activities and synthetic utility.
Properties
IUPAC Name |
ethyl 1-[6,7-dimethoxy-3-(4-methylphenyl)sulfonylquinolin-4-yl]piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O6S/c1-5-34-26(29)18-7-6-12-28(16-18)25-20-13-22(32-3)23(33-4)14-21(20)27-15-24(25)35(30,31)19-10-8-17(2)9-11-19/h8-11,13-15,18H,5-7,12,16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHSEDAOVIRVLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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